Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride
Overview
Description
Scientific Research Applications
Carbamate Chemistry and Pharmacology
Carbamates, including various esters of carbamic acid, play a crucial role in medicinal chemistry and pharmacology. They are known for their diverse biological activities, including serving as inhibitors for enzymes such as acetylcholinesterase. The review by Brine et al. (1997) on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, highlights the importance of stereochemistry in biological activity. This research underscores the nuanced interplay between molecular structure and pharmacological effect, a principle relevant to the study of carbamate compounds like Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride (Brine, Carroll Fi, T. M. Richardson‐Leibert, Heng Xu, R. Rothman, 1997).
Environmental and Analytical Considerations
Research on the environmental impact and analytical detection of carbamate pesticides is also of significance. Studies on the effects of carbamate pesticides in freshwater ecosystems and their degradation mechanisms can provide insights into the environmental behavior of related compounds, including this compound. Nwigwe (2007) discusses the toxic effects of carbaryl, a methyl-carbamate, on fish, highlighting the environmental hazards posed by carbamates (Nwigwe, 2007).
Carbamate in Drug Discovery and Development
The process of drug discovery and development often involves the exploration of various chemical classes, including carbamates, for therapeutic applications. The review on tiagabine, a potent GABA uptake inhibitor, demonstrates the application of carbamate analogs in developing treatments for neurological conditions (Suzdak, Jansen, 1995). Such research emphasizes the potential of carbamate derivatives in addressing complex health issues.
Properties
IUPAC Name |
methyl N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2;/h3-7,12,14H,8-11H2,1-2H3,(H,16,18);1H/t12-,14+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBZBVJEHDKCNZ-OJMBIDBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC(=O)OC)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743187 | |
Record name | Methyl [(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846043-59-2 | |
Record name | Methyl [(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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